4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one
説明
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 1,2,4-oxadiazole ring linked to a 2-chlorophenyl group and a 2,4-difluorobenzyl moiety. The 1,2,4-oxadiazole scaffold is known for its metabolic stability and hydrogen-bonding capacity, while the halogenated aromatic groups enhance lipophilicity and modulate electronic properties.
特性
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF2N3O2/c20-15-4-2-1-3-14(15)18-23-19(27-24-18)12-7-17(26)25(10-12)9-11-5-6-13(21)8-16(11)22/h1-6,8,12H,7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEPKXGPOTXBMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=C(C=C(C=C2)F)F)C3=NC(=NO3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of anhydrous potassium carbonate in dry acetone, with refluxing for 8-10 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger volumes, and implementing stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
科学的研究の応用
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its anticancer activity, particularly against certain cell lines.
作用機序
The mechanism of action of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . In anticancer applications, it may induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival .
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Structural Variations
Compound A : 1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one ()
- Key Differences :
- The 2-chlorophenyl group in the target is replaced with a 3-chloro-4-fluorophenyl substituent.
- The oxadiazole ring bears a cyclopropyl group instead of a 2,4-difluorobenzyl moiety.
- The 3-chloro-4-fluorophenyl substituent may alter π-π stacking interactions in biological targets compared to the target’s 2-chlorophenyl orientation .
Compound B : 2-(1-(4-Amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one ()
- Key Differences :
- The core structure diverges entirely (chromen-4-one + pyrazolo-pyrimidine vs. pyrrolidin-2-one + oxadiazole).
- Higher molecular weight (536.4 g/mol) due to fused aromatic systems.
- Implications: The chromenone-pyrazolopyrimidine core likely targets kinase enzymes, whereas the oxadiazole-pyrrolidinone scaffold may favor CNS targets. The target compound’s simpler structure may improve synthetic accessibility and metabolic stability .
Functional Group and Substituent Analysis
Halogenation Patterns :
- Target Compound : 2-chlorophenyl and 2,4-difluorobenzyl groups.
- Compound C : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()
- Features a 3-chlorophenylsulfanyl group and trifluoromethyl substituent.
- The trifluoromethyl group in Compound C offers strong electron-withdrawing effects, which the target’s difluorobenzyl group balances with moderate electronegativity.
Compound D : 1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one ()
- Key Differences: Contains a tetrahydroquinoline core and nitrophenyl group.
- Implications: The nitrophenyl group’s strong electron-withdrawing nature contrasts with the target’s halogenated aromatic groups, which are less reactive but more metabolically stable.
Physicochemical and Pharmacokinetic Properties
- Melting Points :
- Bioavailability :
- The target’s moderate molecular weight and halogenated groups suggest favorable LogP (~3–4), balancing solubility and permeability better than Compound B’s high molecular weight .
生物活性
The compound 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-difluorophenyl)methyl]pyrrolidin-2-one is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 344.79 g/mol
This compound features an oxadiazole ring and a pyrrolidinone structure, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The oxadiazole moiety has been shown to inhibit certain enzymes involved in cellular signaling pathways.
- Antioxidant Properties : The compound exhibits antioxidant activity that may protect cells from oxidative stress.
- Anti-inflammatory Effects : It modulates inflammatory pathways, potentially reducing inflammation in various tissues.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
-
Cell Line Studies : In vitro assays demonstrated that the compound inhibited proliferation in several cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer). The IC values were reported as follows:
Cell Line IC (µM) MCF-7 0.16 ± 0.08 A2780 0.11 ± 0.01
This indicates a promising selectivity towards cancerous cells compared to normal cells.
Antimicrobial Activity
The compound has also shown potential antimicrobial properties against various pathogens. In particular:
- Bacterial Inhibition : Studies indicated effective inhibition of Gram-positive bacteria, suggesting a role as a potential antimicrobial agent.
Study 1: Anticancer Efficacy
A study published in Frontiers in Pharmacology evaluated the anticancer effects of this compound on multiple cancer cell lines. The findings suggested that the compound's structure significantly contributes to its ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways .
Study 2: Antioxidant Activity
Another investigation assessed the antioxidant capacity using the DPPH assay, revealing that the compound effectively scavenged free radicals with an EC value comparable to established antioxidants . This property is crucial for its potential therapeutic applications in oxidative stress-related diseases.
Research Findings Summary
The following table summarizes key findings regarding the biological activity of the compound:
Q & A
Basic Question: What are the optimal synthetic routes for this compound, and how can reaction efficiency be improved?
Answer:
The synthesis of this compound involves multi-step heterocyclic chemistry, particularly focusing on the formation of the 1,2,4-oxadiazole and pyrrolidin-2-one moieties. Key steps include:
- Cyclocondensation : Reacting 2-chlorobenzamide derivatives with hydroxylamine to form the oxadiazole ring .
- Mannich Reaction : Introducing the (2,4-difluorophenyl)methyl group via nucleophilic substitution or alkylation under basic conditions .
To optimize efficiency: - Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading) and identify critical parameters .
- Implement flow chemistry for precise control over reaction kinetics and scalability .
Basic Question: What spectroscopic and crystallographic methods are most reliable for confirming its structure?
Answer:
- X-ray Crystallography : Essential for unambiguous confirmation of stereochemistry and substituent positioning. For example, similar oxadiazole-pyridine hybrids have been resolved with R-factors < 0.06 .
- Multinuclear NMR :
- HRMS : Confirm molecular ion peaks with < 2 ppm mass error .
Advanced Question: How do electronic effects of substituents (e.g., 2-chlorophenyl vs. fluorophenyl groups) influence its reactivity or bioactivity?
Answer:
- Electron-Withdrawing Effects : The 2-chlorophenyl group stabilizes the oxadiazole ring via resonance, potentially enhancing metabolic stability. Fluorine atoms on the benzyl group increase lipophilicity, affecting membrane permeability .
- Structure-Activity Relationship (SAR) :
- Computational Modeling : Use DFT calculations to map electrostatic potential surfaces and predict binding affinities .
Advanced Question: What strategies resolve contradictions in reported biological activity data for analogs?
Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity in HEK293 cells) .
- Purity Verification : Use HPLC-MS (≥98% purity) to exclude side products (e.g., uncyclized intermediates) as confounding factors .
- Meta-Analysis : Cross-reference data from structurally similar compounds, such as pyrazolo-pyrimidine derivatives, to identify trends in substituent effects .
Advanced Question: How can stability under physiological conditions be systematically evaluated?
Answer:
- Forced Degradation Studies :
- Photostability : Expose to UV light (320–400 nm) and quantify decomposition products .
- Plasma Stability : Incubate with human plasma (37°C, 1 hour) to assess esterase-mediated hydrolysis of the pyrrolidinone ring .
Basic Question: What safety precautions are critical during its synthesis and handling?
Answer:
- Reactive Intermediates : Use inert atmosphere (N/Ar) for steps involving diazo compounds or unstable intermediates (e.g., acyl chlorides) .
- Toxic Byproducts : Monitor for chlorinated or fluorinated volatiles (e.g., HF gas) using scrubbers and PPE (neoprene gloves, face shields) .
- Storage : Store at –20°C under desiccation to prevent hydrolysis of the oxadiazole ring .
Advanced Question: How can computational methods predict its pharmacokinetic properties?
Answer:
- ADMET Prediction :
- Solubility Enhancement : Apply COSMO-RS simulations to identify co-solvents (e.g., PEG-400) for in vivo studies .
Advanced Question: What synthetic modifications improve its selectivity toward a target enzyme?
Answer:
- Bioisosteric Replacement : Substitute the oxadiazole ring with a 1,3,4-thiadiazole to modulate electron density and H-bonding .
- Stereochemical Control : Introduce chiral centers (e.g., R-configuration at pyrrolidinone) via asymmetric catalysis (e.g., Jacobsen’s catalyst) .
- Protease Resistance : Replace labile ester groups with amides or carbamates to reduce enzymatic cleavage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
